molecular formula C20H14NO4+ B192314 Sanguinarine CAS No. 2447-54-3

Sanguinarine

Cat. No. B192314
CAS RN: 2447-54-3
M. Wt: 332.3 g/mol
InChI Key: INVGWHRKADIJHF-UHFFFAOYSA-N
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Description

Sanguinarine is a poisonous bitter crystalline alkaloid . It is a benzophenanthridine plant alkaloid with remarkable therapeutic utility . It undergoes photochemical changes and also forms strong complexes with nucleic acids, the latter being considered to be one of the important determinant for its therapeutic action, particularly the anticancer activity .


Synthesis Analysis

Benzophenanthridines belong to the benzylisoquinolic alkaloids, representing one of the main groups of this class . These alkaloids include over 120 different compounds, mostly in plants from the Fumariaceae, Papaveraceae, and Rutaceae families . An efficient total synthesis of selected BZD, such as sanguinarine, has been recently reported using affordable materials .


Molecular Structure Analysis

Sanguinarine is a toxin that kills animal cells through its action on the Na±K±ATPase transmembrane protein . It undergoes photochemical changes and also forms strong complexes with nucleic acids .


Chemical Reactions Analysis

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . Epidemic dropsy is a disease that results from ingesting sanguinarine .


Physical And Chemical Properties Analysis

Sanguinarine is a polycyclic quaternary alkaloid . It is extracted from some plants, including the bloodroot plant, from whose scientific name, Sanguinaria canadensis, its name is derived .

Scientific Research Applications

Anticancer Agent

  • Scientific Field : Oncology
  • Application Summary : Sanguinarine has been studied for its potential as an anticancer agent. It has been found to have proapoptotic and growth inhibitory effects on tumor cells of a variety of cancers .
  • Results : In vitro and in vivo studies have revealed that sanguinarine has antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells .

Antimicrobial and Antiprotozoal Agent

  • Scientific Field : Microbiology
  • Application Summary : Sanguinarine has been used for its antimicrobial and antiprotozoal properties. It is found in several plants and has been used in traditional medicine in several countries .
  • Results : The use of sanguinarine has been found to confer chemical protection against pathogens and herbivores .

Treatment of Mastitis

  • Scientific Field : Veterinary Medicine
  • Application Summary : Sanguinarine has been studied for its potential in treating mastitis, a common clinical disease in dairy cows .
  • Methods of Application : In the study, sanguinarine was administered to mouse mammary epithelial cells (mMECs) in vitro and in vivo to evaluate its effect on lipopolysaccharide (LPS)-induced oxidative stress reactions .
  • Results : The study found that sanguinarine not only inhibited the increase in ROS induced by LPS, but also enhanced the activity of antioxidant enzymes. It also alleviated LPS-induced inflammatory damage of mouse mammary glands and enhanced the integrity of the blood–milk barrier .

Modulation of Gut Microbiome and Intestinal Morphology

  • Scientific Field : Veterinary Medicine
  • Application Summary : Sanguinarine has been found to modulate the gut microbiome and intestinal morphology to enhance growth performance in broilers .
  • Methods of Application : In the study, dietary sanguinarine supplementation was given to yellow feathered broilers. The effects on growth performance, serum biochemistry parameters, intestinal mucosal morphology, and gut microbiome were then evaluated .
  • Results : The study found that dietary sanguinarine supplementation enhanced growth performance and decreased glucose, uric acid, and urea nitrogen levels of broilers at 28 days of age. It also improved mucosal morphology and microbiota community structure .

Synergistic Activity with Polymyxin B against Gram-Negative Bacterial Infections

  • Scientific Field : Pharmacology
  • Application Summary : Sanguinarine has been found to have a synergistic effect with Polymyxin B, a traditional drug used for treating life-threatening Gram-negative bacterial infections .
  • Methods of Application : The synergistic effect of Sanguinarine with Polymyxin B was evaluated using a checkerboard assay and time–kill curves in vitro and the murine peritonitis model induced by Escherichia coli in female CD-1 mice in vivo .
  • Results : The study found that Sanguinarine assisted Polymyxin B in accelerating the reduction in bacterial loads both in vitro and in vivo, improving the inflammatory responses and survival rate of infected animals .

Anti-Non-Small Cell Lung Cancer Agent

  • Scientific Field : Oncology
  • Application Summary : A novel series of sanguinarine (SA) derivatives were synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents .
  • Methods of Application : The compounds inhibited A549 and H1975 NSCLC cells with IC50 values of 0.96 – >30 μM and 0.79 – >30 μM, respectively .
  • Results : Compounds 8d–8j exhibited low micromolar inhibitory activity . Further investigation of their mechanism of action showed that compound 8h induced apoptosis of A549 and H1975 cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) .

Antimicrobial in Mouthwashes and Toothpaste

  • Scientific Field : Dentistry
  • Application Summary : Sanguinarine is an antimicrobial used in mouthwashes and toothpaste to guard against inflammation brought on by gingivitis .
  • Methods of Application : It is typically used as an active ingredient in mouthwashes and toothpaste .
  • Results : It has been found to protect against skin cancer by enhancing the production of proteins that induce the death of cells damaged by UV-B radiation .

Safety And Hazards

Sanguinarine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVGWHRKADIJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4752-86-7 (nitrate), 5578-73-4 (chloride)
Record name Sanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045204
Record name Sanguinarine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sanguinarium

CAS RN

2447-54-3
Record name Sanguinarine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sanguinarine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sanguinarine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731
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Record name SANGUINARIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 °C
Record name Sanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
I Mackraj, T Govender… - Cardiovascular Drug …, 2008 - Wiley Online Library
Sanguinarine is an alkaloid found in many medicinal plants. It has diverse biological activities, including modulation of nuclear factor‐κB and of several enzymes. It is also known to …
Number of citations: 99 onlinelibrary.wiley.com
KC Godowski - The Journal of clinical dentistry, 1989 - europepmc.org
… sanguinarine and five other closely related alkaloids. The safety profile of both sanguinarine … Sanguinarine has broad antimicrobial activity as well as antiinflammatory properties. In vitro …
Number of citations: 173 europepmc.org
A Ullah, N Ullah, T Nawaz, T Aziz - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
Historically, natural plant-derived drugs received a great impact of consideration in the treatment of several human-associated disorders. Cancer is a devastating disease and the …
Number of citations: 32 www.ingentaconnect.com
M Maiti, R Nandi, K Chaudhuri - FEBS letters, 1982 - core.ac.uk
… These physical and biochemical effects can be attributed to the formation of a complex of sanguinarine with DNA. We report here a quantitative aspect of the binding of sanguinarine to …
Number of citations: 121 core.ac.uk
N Ahmad, S Gupta, MM Husain, KM Heiskanen… - Clinical cancer …, 2000 - AACR
… perturbation by sanguinarine in A431 cells. The DNA cell cycle analysis revealed that sanguinarine treatment … We suggest that sanguinarine could be developed as an anticancer drug. …
Number of citations: 314 aacrjournals.org
SN Sarkar - Nature, 1948 - nature.com
… In this sample of oil, dihydrosanguinarine accounted for about 87 per cent and sanguinarine … after a heavy dose of sanguinarine hydrochloride intraperitoneally. The inhibitory effect of …
Number of citations: 129 www.nature.com
C Fu, G Guan, H Wang - Current Pharmaceutical Design, 2018 - ingentaconnect.com
In vitro and in vivo studies have revealed that Sanguinarine has antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells of a variety of cancers. Previous …
Number of citations: 50 www.ingentaconnect.com
JP Eun, GY Koh - Biochemical and Biophysical Research …, 2004 - Elsevier
… Furthermore, sanguinarine potently suppressed blood vessel … Our biochemical assays indicated that sanguinarine strongly … Therefore, we conclude that sanguinarine is a potent …
Number of citations: 136 www.sciencedirect.com
N Singh, B Sharma - Frontiers in molecular biosciences, 2018 - frontiersin.org
Berberine and Sanguinarine alkaloids belong to a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This group also includes some related …
Number of citations: 149 www.frontiersin.org
X Niu, T Fan, W Li, W Xing, H Huang - European journal of pharmacology, 2012 - Elsevier
… Sanguinarine displayed significant anti-inflammatory effects both in vitro and in vivo. Our findings further demonstrated that sanguinarine … demonstrated that sanguinarine inhibited the …
Number of citations: 123 www.sciencedirect.com

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